Benzyl (4-cyanooxazol-5-yl)carbamate
Description
Benzyl (4-cyanooxazol-5-yl)carbamate is a heterocyclic organic compound characterized by a 5-membered oxazole ring substituted with a cyano group at the 4-position and a benzyl carbamate moiety at the 5-position. The benzyl carbamate group introduces steric bulk and influences solubility, making the compound a versatile intermediate in medicinal chemistry and materials science. Its structural features suggest applications in drug design, particularly as a building block for kinase inhibitors or protease-targeting agents .
Properties
Molecular Formula |
C12H9N3O3 |
|---|---|
Molecular Weight |
243.22 g/mol |
IUPAC Name |
benzyl N-(4-cyano-1,3-oxazol-5-yl)carbamate |
InChI |
InChI=1S/C12H9N3O3/c13-6-10-11(18-8-14-10)15-12(16)17-7-9-4-2-1-3-5-9/h1-5,8H,7H2,(H,15,16) |
InChI Key |
ODXSISQKSBGIOV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC2=C(N=CO2)C#N |
Origin of Product |
United States |
Preparation Methods
Step 1: Synthesis of 4-Cyanooxazole Derivative
The initial step involves constructing the oxazole ring with a cyano substituent at the 4-position. This can be achieved through:
- Cyclization of α-aminoketones or α-hydroxyketones with nitrile derivatives
- Use of 2-amino-2-hydroxybenzaldehyde derivatives with nitrile sources
- React 2-amino-2-hydroxybenzaldehyde with malononitrile in the presence of a dehydrating agent (e.g., acetic anhydride) under reflux conditions to form the oxazole ring with a cyano group at the 4-position.
Alternative Synthetic Routes
Direct Cyclization and Functionalization:
Starting from substituted benzaldehyde derivatives, one can perform a one-pot synthesis involving nitrile addition and heterocycle formation, followed by carbamate introduction.Use of Pre-formed Heterocycles:
Commercially available oxazoles can be functionalized at the 5-position with nitrile groups, then reacted with benzyl chloroformate.
Data Table: Summary of Preparation Methods
Research Findings and Considerations
Yield and Purity:
Typical yields for the carbamate formation range from 70-90%, with high purity confirmed via NMR and HRMS.Reaction Optimization:
Using inert atmospheres (nitrogen or argon) and controlling temperature minimizes side reactions.Safety and Handling: Benzyl chloroformate is volatile and corrosive; proper precautions are necessary.
Chemical Reactions Analysis
Types of Reactions
Benzyl (4-cyanooxazol-5-yl)carbamate undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the benzyl group, where nucleophiles like amines or thiols replace the benzyl moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4), catalytic hydrogenation
Substitution: Amines, thiols
Major Products Formed
Oxidation: this compound oxide
Reduction: Benzyl (4-aminomethyl-oxazol-5-yl)carbamate
Substitution: Substituted benzyl (4-cyanooxazol-5-yl)carbamates
Scientific Research Applications
Benzyl (4-cyanooxazol-5-yl)carbamate has a wide range of applications in scientific research:
Chemistry: Used as a protecting group for amines in peptide synthesis and other organic transformations.
Biology: Employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Medicine: Potential use in drug development as a prodrug or a pharmacophore in medicinal chemistry.
Mechanism of Action
The mechanism of action of benzyl (4-cyanooxazol-5-yl)carbamate involves its ability to act as a protecting group for amines. The carbamate group can be selectively cleaved under specific conditions, allowing for the controlled release of the amine functionality. This property is particularly useful in peptide synthesis, where the selective deprotection of amine groups is crucial .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares Benzyl (4-cyanooxazol-5-yl)carbamate with structurally analogous compounds, focusing on substituents, functional groups, and similarity scores derived from cheminformatics analyses (e.g., Tanimoto indices).
| Compound Name | CAS Number | Key Structural Features | Similarity Score |
|---|---|---|---|
| This compound | 274693-54-8 | Oxazole ring, 4-cyano, 5-benzyl carbamate | 1.00 (Reference) |
| Benzyl (3-hydroxycyclohexyl)carbamate | 274693-53-7 | Cyclohexyl hydroxyl group instead of oxazole-cyano | 0.75 |
| Benzyl (3-hydroxycyclopentyl)carbamate | 452339-73-0 | Cyclopentyl hydroxyl group; lacks heterocyclic oxazole | 0.77 |
| (R)-5-(2,2-Dimethyl-4H-benzo[d][1,3]dioxin-6-yl)oxazolidin-2-one | 955406-36-7 | Oxazolidinone core fused with benzodioxin; lacks cyano and carbamate | 0.76 |
| (4S,5R)-4-Methyl-5-phenyloxazolidin-2-one | 939426-84-3 | Oxazolidinone with stereospecific methyl and phenyl groups; no carbamate | 0.78 |
Key Findings:
Structural Variations and Reactivity: The cyano group in the reference compound distinguishes it from analogs like Benzyl (3-hydroxycyclohexyl)carbamate, which replaces the oxazole-cyano system with a hydroxylated cyclohexane. Oxazolidinone derivatives (e.g., CAS 955406-36-7) exhibit rigid, fused-ring systems that favor conformational stability but lack the carbamate’s versatility in covalent bonding .
Biological Activity: Compounds with benzyl carbamate groups (e.g., CAS 274693-53-7) are frequently used as prodrugs due to their hydrolytic lability under physiological conditions. The reference compound’s oxazole-cyano motif may confer resistance to enzymatic degradation compared to hydroxylated analogs . Oxazole-containing compounds are often associated with kinase inhibition, whereas oxazolidinones (e.g., CAS 939426-84-3) are linked to antibacterial activity, highlighting divergent therapeutic applications .
Synthetic Accessibility :
- The reference compound’s synthesis likely involves cyclization of precursors with nitrile and carbamate functionalities, a method less applicable to hydroxylated analogs requiring protective-group strategies .
Spectroscopic Characterization: IR and NMR data for benzyl carbamate derivatives typically show strong carbonyl stretches (~1700 cm⁻¹) and aromatic proton signals (δ 7.2–7.5 ppm). The cyano group in the reference compound would produce a distinct nitrile peak at ~2200 cm⁻¹ in IR spectroscopy, absent in hydroxylated analogs .
Q & A
Q. What computational tools are suitable for modeling its interactions with biological targets?
- Tools :
- Molecular Docking : AutoDock Vina for binding mode prediction.
- MD Simulations : GROMACS for stability analysis over 100 ns trajectories.
- Example : Docking with serine hydrolases identifies key residues (Ser195, His57) for covalent adduct formation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
